![molecular formula C13H24O6SSi B12520621 3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione CAS No. 667454-53-7](/img/structure/B12520621.png)
3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione is an organic compound known for its unique chemical structure and properties. It is a colorless to light yellow liquid that is soluble in various organic solvents. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione typically involves the reaction of 3-(Trimethoxysilyl)propylamine with succinic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products. The final product is purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The trimethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify surfaces of biomolecules or nanoparticles for various biological applications.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of 3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione involves its ability to form covalent bonds with other molecules. The trimethoxysilyl group can react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property makes it useful as a coupling agent in various applications. The sulfanyl group can also participate in redox reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
- 3-(Triethoxysilyl)propylsuccinic anhydride
- 3-(Trimethoxysilyl)propylamine
- 3-(Trimethoxysilyl)propyl methacrylate
Uniqueness
3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione is unique due to the presence of both the trimethoxysilyl and sulfanyl groups This combination of functional groups allows the compound to participate in a wide range of chemical reactions and makes it highly versatile for various applications
Properties
CAS No. |
667454-53-7 |
|---|---|
Molecular Formula |
C13H24O6SSi |
Molecular Weight |
336.48 g/mol |
IUPAC Name |
3-[3-(3-trimethoxysilylpropylsulfanyl)propyl]oxolane-2,5-dione |
InChI |
InChI=1S/C13H24O6SSi/c1-16-21(17-2,18-3)9-5-8-20-7-4-6-11-10-12(14)19-13(11)15/h11H,4-10H2,1-3H3 |
InChI Key |
MAWXAINVHJMXFN-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCSCCCC1CC(=O)OC1=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12520547.png)
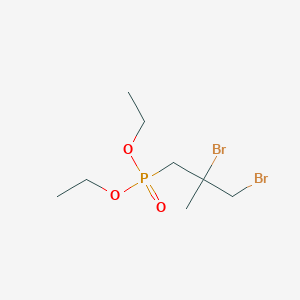
![3-[4-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B12520560.png)
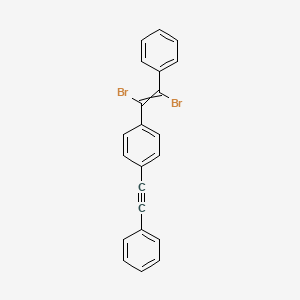
![2-Naphthalenecarboxamide, 6-cyano-N-[4-(hydroxymethyl)phenyl]-](/img/structure/B12520577.png)

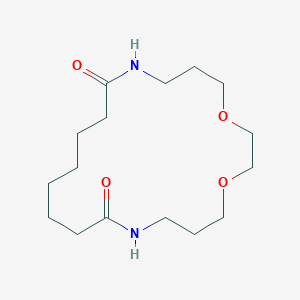
![3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid](/img/structure/B12520596.png)
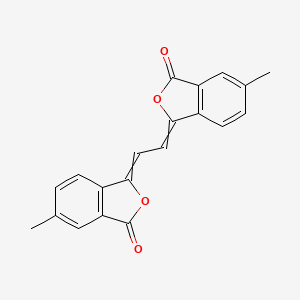
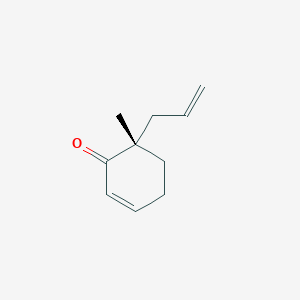

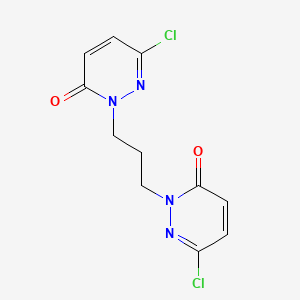
![2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide](/img/structure/B12520634.png)
![1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12520638.png)
